An In-depth Technical Guide to the Physicochemical Properties of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-8-methyl-4H-chromen-4-one
An In-depth Technical Guide to the Physicochemical Properties of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-8-methyl-4H-chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromen-4-one scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a vast class of naturally occurring and synthetic compounds known as flavonoids. These molecules exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. This guide focuses on a specific, synthetically derived flavonol, 2-(3,4-Dimethoxyphenyl)-3-hydroxy-8-methyl-4H-chromen-4-one . The strategic placement of a methyl group at the C-8 position and the dimethoxyphenyl substituent at the C-2 position is anticipated to modulate its biological and physicochemical properties, making it a compound of significant interest for further investigation.
This document serves as a comprehensive technical resource, providing not just a summary of its predicted physicochemical properties but also detailed, field-proven methodologies for their empirical determination. The rationale behind each experimental choice is elucidated to empower researchers in their laboratory investigations.
Molecular Structure and Core Properties
The foundational attributes of a molecule are dictated by its structure. The compound in focus, with the molecular formula C₁₈H₁₆O₅ , has a calculated molecular weight of 312.32 g/mol .
Caption: Chemical structure of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-8-methyl-4H-chromen-4-one.
Synthesis and Purification
The synthesis of 3-hydroxy-4H-chromen-4-ones is classically achieved through the Algar-Flynn-Oyamada reaction. This involves the oxidative cyclization of a precursor chalcone.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Synthesis
-
Chalcone Formation: a. Dissolve 2'-Hydroxy-3'-methylacetophenone (1 equivalent) and 3,4-Dimethoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask. b. Slowly add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise while stirring at room temperature. c. Continue stirring for 24-48 hours, monitoring the reaction by Thin Layer Chromatography (TLC). d. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone. e. Filter the solid, wash with water until neutral, and dry.
-
Oxidative Cyclization (Algar-Flynn-Oyamada Reaction): a. Dissolve the synthesized chalcone in ethanol or methanol. b. Add an aqueous solution of sodium hydroxide, followed by the dropwise addition of hydrogen peroxide (30%). c. Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC. d. After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., dilute sulfuric or acetic acid) to precipitate the final product. e. Filter the crude product, wash with water, and dry.
-
Purification: a. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to obtain a pure crystalline solid. The choice of solvent is critical and may require some empirical testing.
Physicochemical Properties and Their Determination
Melting Point
The melting point is a crucial indicator of the purity of a crystalline solid. A sharp melting range (typically 1-2°C) is indicative of high purity.
Caption: Workflow for melting point determination.
-
Sample Preparation: A small amount of the dry, crystalline compound is finely ground.
-
Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the sealed end to a height of 2-3 mm.[1]
-
Measurement: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[1]
-
Approximate Determination: A rapid heating rate is used to find an approximate melting range.[2]
-
Accurate Determination: The apparatus is cooled, and a fresh sample is heated slowly (1-2°C per minute) near the approximate melting point to determine the accurate melting range.[2]
Solubility Profile
The solubility of a compound is paramount for its biological activity and formulation. Flavonoids are generally characterized by low aqueous solubility, which increases in organic solvents.[3]
Caption: Hierarchical workflow for solubility classification.
-
Initial Screening: Add a small, measured amount of the compound (e.g., 25 mg) to a test tube containing a set volume of the solvent (e.g., 0.75 mL).[4][5]
-
Observation: Vigorously shake the tube and observe for complete dissolution at room temperature.[4][6]
-
Solvent Series: This is performed with a range of solvents to classify the compound. A typical series includes:
-
Water
-
5% Aqueous NaOH (solubility indicates an acidic proton, likely the 3-OH group)
-
5% Aqueous NaHCO₃ (solubility would indicate a strongly acidic proton)
-
5% Aqueous HCl (solubility would indicate a basic functional group, not expected for this molecule)
-
Organic solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Table 1: Predicted and Experimental Solubility Data
| Solvent | Predicted Solubility | Experimental Observation |
| Water | Poorly soluble | |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Acetone | Soluble | |
| Ethyl Acetate | Moderately soluble | |
| Dichloromethane | Moderately soluble | |
| Hexane | Poorly soluble | |
| 5% aq. NaOH | Soluble | |
| 5% aq. HCl | Insoluble |
Acid Dissociation Constant (pKa)
The 3-hydroxy group of a flavonol is acidic, and its pKa value is critical for understanding its behavior in biological systems and for developing analytical methods.
-
Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., ethanol:water, 1:1 v/v).[7]
-
Acidification: Acidify the solution to a low pH (~2-3) with a standard solution of a strong acid (e.g., HCl).[7]
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) in small increments, recording the pH after each addition.[7]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.
Spectroscopic Characterization
UV-Visible Spectroscopy
Flavonoids exhibit characteristic UV-Vis spectra due to their conjugated systems. Typically, two major absorption bands are observed: Band I (300-400 nm) corresponding to the B-ring cinnamoyl system, and Band II (240-280 nm) from the A-ring benzoyl system.[8]
-
Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).
-
Spectrum Recording: Record the absorption spectrum over a range of 200-800 nm using a spectrophotometer, with the solvent as a blank.[8]
-
Shift Reagents: The addition of reagents like AlCl₃ can cause bathochromic shifts in the presence of certain hydroxyl group arrangements, aiding in structural elucidation.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | O-H stretch (hydroxyl) |
| ~3050 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic -CH₃) |
| ~1650 | C=O stretch (chromone ketone) |
| ~1610, 1580, 1500 | C=C stretch (aromatic) |
| ~1250, 1050 | C-O stretch (ethers) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
(Predicted values based on general flavonoid spectra in CDCl₃ or DMSO-d₆)
| Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm) |
| 2 | ~145 | - |
| 3 | ~138 | - |
| 4 | ~178 | - |
| 4a | ~122 | - |
| 5 | ~125 | ~8.0 (d) |
| 6 | ~120 | ~7.4 (t) |
| 7 | ~135 | ~7.7 (d) |
| 8 | ~128 | - |
| 8a | ~155 | - |
| 8-CH₃ | ~15 | ~2.4 (s) |
| 1' | ~123 | - |
| 2' | ~110 | ~7.6 (d) |
| 3' | ~149 | - |
| 4' | ~150 | - |
| 5' | ~112 | ~7.0 (d) |
| 6' | ~121 | ~7.5 (dd) |
| 3'-OCH₃ | ~56 | ~3.9 (s) |
| 4'-OCH₃ | ~56 | ~3.9 (s) |
| 3-OH | - | ~9.5 (s, br) |
Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural confirmation. Electron impact (EI) or electrospray ionization (ESI) can be used.
-
Expected Molecular Ion: [M]⁺ or [M+H]⁺ at m/z 312 or 313, respectively.
-
Key Fragmentation: Retro-Diels-Alder (RDA) fragmentation of the C-ring is a characteristic feature of flavonoids, providing information about the substitution on the A and B rings.[10][11]
Biological Context and Potential Significance
The chromen-4-one core is a well-established pharmacophore. The introduction of an 8-methyl group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. The 3',4'-dimethoxy substitution pattern is also frequently associated with biological activity. Derivatives of chromen-4-one have shown promise as:
-
Anti-inflammatory agents: By modulating inflammatory pathways.[12]
-
Anticancer agents: Through various mechanisms including cell cycle arrest and apoptosis induction.
-
Enzyme inhibitors: The specific compound has been suggested as a potential α-Glucosidase inhibitor.[13]
The unique substitution pattern of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-8-methyl-4H-chromen-4-one makes it a compelling candidate for screening in various biological assays to explore its therapeutic potential.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-8-methyl-4H-chromen-4-one. By following the detailed experimental protocols and understanding the underlying scientific principles, researchers can confidently and accurately determine the key properties of this and other novel flavonoid derivatives. A thorough characterization is the foundational step in unlocking the full therapeutic potential of such promising molecules.
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